Cas no 339018-79-0 ((7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate)

(7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate is a sulfur-containing heterocyclic ester with potential applications in pharmaceutical and specialty chemical synthesis. The compound features a fused thienothiopyran scaffold with a sulfone group at the 7-position, enhancing its reactivity and stability. The 2-methylpropanoate moiety provides steric hindrance, which may influence selectivity in synthetic pathways. Its structural complexity makes it a valuable intermediate for developing biologically active molecules, particularly in medicinal chemistry research. The sulfone functionality can serve as a versatile handle for further derivatization, while the ester group offers opportunities for controlled hydrolysis or transesterification. This compound's well-defined molecular architecture supports precise modifications in targeted synthetic applications.
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate structure
339018-79-0 structure
Product Name:(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate
CAS No:339018-79-0
MF:C11H14O4S2
MW:274.356461048126
MDL:MFCD01568387
CID:5155962
Update Time:2026-03-04

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • 1,1-DIOXO-1,2,3,4-TETRAHYDRO-1LAMBDA6-THIENO[2,3-B]THIOPYRAN-4-YL 2-METHYLPROPANOATE
    • 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate
    • 1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate
    • (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate
    • Oprea1_225175
    • MLS000721654
    • HMS2687K14
    • SMR000335123
    • 1,1-Dioxo-1,2,3,4-tetrahydro-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate
    • MDL: MFCD01568387
    • Inchi: 1S/C11H14O4S2/c1-7(2)10(12)15-9-4-6-17(13,14)11-8(9)3-5-16-11/h3,5,7,9H,4,6H2,1-2H3
    • InChI Key: QMJFKWYJHITIEW-UHFFFAOYSA-N
    • SMILES: S1(C2=C(C=CS2)C(CC1)OC(C(C)C)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 396
  • XLogP3: 2.1
  • Topological Polar Surface Area: 97.1

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate Pricemore >>

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abcr
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(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate Suppliers

Amadis Chemical Company Limited
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(CAS:339018-79-0)(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate
Order Number:A1020195
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:24
Price ($):315.0
Email:sales@amadischem.com

Additional information on (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate

Comprehensive Overview of (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate (CAS No. 339018-79-0)

The compound (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate, identified by its CAS No. 339018-79-0, is a specialized organic molecule with a unique structural framework. This compound belongs to the class of thienothiopyran derivatives, which are increasingly studied for their potential applications in pharmaceuticals, agrochemicals, and material science. Its molecular structure features a thieno[2,3-b]thiopyran core, modified with a 2-methylpropanoate ester group, making it a subject of interest for researchers exploring novel bioactive compounds.

In recent years, the demand for sulfur-containing heterocycles like thienothiopyrans has surged due to their diverse biological activities. The 7,7-dioxo moiety in this compound suggests potential utility in oxidative stress-related research, a hot topic in drug discovery and anti-aging studies. Researchers are particularly intrigued by its possible role in modulating enzyme inhibition or receptor binding, aligning with current trends in precision medicine and targeted therapy.

The synthesis of CAS No. 339018-79-0 involves multi-step organic reactions, often starting from thiophene derivatives. Its ester linkage enhances solubility, a critical factor for formulation development in pharmaceuticals. This property is frequently searched by chemists optimizing drug delivery systems, especially for poorly water-soluble APIs. The compound’s logP and stability profile are also key parameters discussed in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.

From an industrial perspective, (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate has garnered attention in green chemistry circles. Its potential as a bioactive scaffold aligns with the growing emphasis on sustainable synthesis methods. Laboratories focusing on catalysis and atom economy often explore derivatives of this compound to reduce waste and improve yield—a trending topic in ACS Green Chemistry Institute forums.

Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, techniques widely searched by quality control professionals. Its chromatographic behavior and fragmentation patterns are documented in several patent applications, particularly in contexts like photostabilizers or functional additives for polymers. These applications resonate with the materials science community’s interest in UV-resistant coatings.

In academic settings, CAS 339018-79-0 is frequently cited in studies about structure-activity relationships (SAR). Its thiopyran ring system is a focal point for medicinal chemistry students investigating heterocyclic drug design. Online queries often link this compound to kinase inhibitors or GPCR modulators, reflecting its relevance in signal transduction research.

Regulatory databases classify 339018-79-0 as a research-grade chemical, with no significant ecotoxicity alerts in REACH or EPA listings. This makes it a viable candidate for high-throughput screening (HTS) campaigns, a method dominating pharma R&D discussions. Its MSDS highlights standard lab safety protocols, a frequently searched topic among industrial hygienists.

Future directions for this compound may include computational modeling to predict its binding affinities, a technique gaining traction with AI-driven drug discovery. The rise of cheminformatics tools has spurred interest in its 3D conformation and electronic properties, topics trending in Journal of Chemical Information and Modeling publications.

In summary, (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate represents a versatile chemical entity bridging multiple disciplines. Its CAS No. 339018-79-0 serves as a gateway to cutting-edge research in drug development, material innovation, and sustainable chemistry, addressing some of the most pressing queries in modern scientific discourse.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:339018-79-0)(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate
A1020195
Purity:99%
Quantity:1g
Price ($):315.0
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